Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester
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Overview
Description
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester is a chemical compound with the molecular formula C11H12ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2-chloroacetylamino group and a methoxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester typically involves the reaction of 4-amino-3-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-chloroacetyl)amino]-3-methoxybenzoic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions[][3].
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of protein functions. This compound can also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[(2-chloroacetyl)amino]-, ethyl ester: Similar structure but lacks the methoxy group.
Benzoic acid, 4-amino-, ethyl ester: Similar structure but lacks the chloroacetyl group.
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-hydroxy-, ethyl ester: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the chloroacetyl and methoxy groups in Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAFBQTXSOXIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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